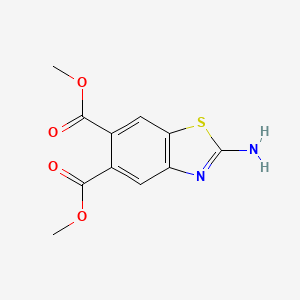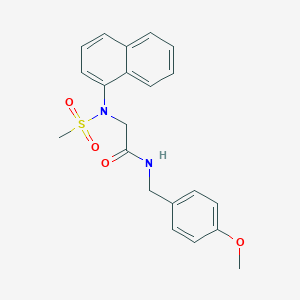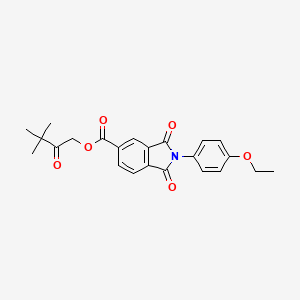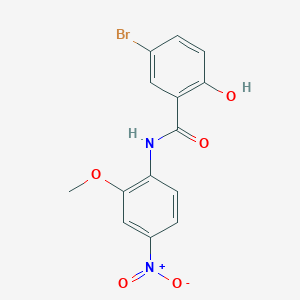
N-(4-carbamoylphenyl)-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-carbamoylphenyl)-3-nitrobenzamide is an organic compound with a molecular formula of C14H11N3O4 It is a derivative of benzamide, featuring both a carbamoyl group and a nitro group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoylphenyl)-3-nitrobenzamide typically involves a multi-step process. One common method includes the reaction of 4-nitrobenzoyl chloride with 4-aminobenzoyl amide under controlled conditions . This reaction forms the desired amide bond, resulting in the formation of this compound. The reaction is usually carried out in the presence of a suitable solvent and a base to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
For industrial production, the synthesis process is optimized to improve yield and efficiency. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product. Industrial methods may involve the use of safer and more cost-effective solvents and reagents to minimize environmental impact and production costs .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-carbamoylphenyl)-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or other chemical reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or chemical agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide or other nucleophiles.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis may involve sodium hydroxide.
Major Products Formed
Reduction: The major product is N-(4-carbamoylphenyl)-3-aminobenzamide.
Substitution: The products depend on the substituents introduced during the reaction.
Hydrolysis: The products are 4-carbamoylbenzoic acid and 3-nitroaniline.
Wissenschaftliche Forschungsanwendungen
N-(4-carbamoylphenyl)-3-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of N-(4-carbamoylphenyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of enzyme activity or the modulation of signaling pathways, contributing to its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-aminobenzoylbenzamide: An intermediate in the synthesis of Pigment Yellow 181, with similar structural features but different functional groups.
Para-aminobenzoic acid (PABA): A compound with a similar aromatic structure, used in the synthesis of folate and other pharmaceuticals.
Uniqueness
N-(4-carbamoylphenyl)-3-nitrobenzamide is unique due to the presence of both a carbamoyl and a nitro group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C14H11N3O4 |
|---|---|
Molekulargewicht |
285.25 g/mol |
IUPAC-Name |
N-(4-carbamoylphenyl)-3-nitrobenzamide |
InChI |
InChI=1S/C14H11N3O4/c15-13(18)9-4-6-11(7-5-9)16-14(19)10-2-1-3-12(8-10)17(20)21/h1-8H,(H2,15,18)(H,16,19) |
InChI-Schlüssel |
XBNNPAVXYFLWAG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-methyl-N-(4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}phenyl)benzenesulfonamide](/img/structure/B12473237.png)
![N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(4-phenoxyphenyl)glycinamide](/img/structure/B12473239.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12473249.png)



![(4-Benzylpiperidin-1-yl)(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)methanone](/img/structure/B12473264.png)
![2,3-dimethyl-5-phenyl-8-(prop-2-en-1-ylsulfanyl)thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one](/img/structure/B12473265.png)



![N-[5-[2-(dimethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B12473336.png)
![5-Methyl-4-phenyl-6-[(trimethylsilyl)oxy]-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione](/img/structure/B12473344.png)

